

Spectroscopic Data of Tetromycin A: A Technical Guide

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Compound of Interest

Compound Name: *Tetromycin A*

Cat. No.: *B10769618*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Tetromycin A**, a tetrone acid-based antibiotic with pronounced activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus*. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a visualization of the general workflow for its isolation and characterization.

Core Spectroscopic Data

The structural elucidation of **Tetromycin A** relies heavily on one- and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry. These techniques provide detailed insights into the molecule's atomic connectivity and overall composition.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition of a molecule. For **Tetromycin A**, the data provides a precise molecular weight and formula.

Parameter	Value
Molecular Formula	C ₃₆ H ₄₈ O ₆
Molecular Weight	576.77 g/mol
Ionization Mode	Positive
Adduct	[M+H] ⁺
Measured m/z	577.3476
Calculated m/z	577.3478

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide a detailed map of the chemical environment of each proton and carbon atom within the **Tetromycin A** molecule. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR Spectroscopic Data for **Tetromycin A** (in CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
2	2.58	m	10.0
3	1.60, 1.39	m	
4	3.51	d	
5	1.54	m	
6	1.29	m	
7	1.95, 1.05	m	9.2
8	1.48	m	
9	2.12	m	
10	1.70	m	
11	3.75	d	
13	5.08	s	6.8
14	1.22	s	
15	1.08	d	
17	5.30	t	
18	2.05	m	
19	2.05	m	6.8
20	5.09	t	
22	1.60	s	
23	0.88	d	
24	1.50	m	
25	2.30	dd	14.0, 4.4
26	2.58	m	6.8
28	1.00	d	

29	1.75	s
30	1.25	s
31-OAc	2.08	s

¹³C NMR Spectroscopic Data for **Tetromycin A** (in CDCl₃)

Position	δ (ppm)	Position	δ (ppm)
1	170.8	17	124.5
2	36.4	18	39.7
3	29.5	19	26.7
4	78.2	20	131.4
5	34.5	21	135.2
6	28.1	22	12.5
7	36.9	23	22.8
8	29.8	24	41.5
9	48.1	25	45.2
10	38.2	26	86.1
11	75.1	27	192.1
12	42.3	28	15.9
13	118.2	29	25.7
14	21.1	30	17.9
15	16.2	31	170.3
16	138.1	31-OAc	21.3

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation of natural products. The following sections outline the methodologies employed for **Tetromycin A**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

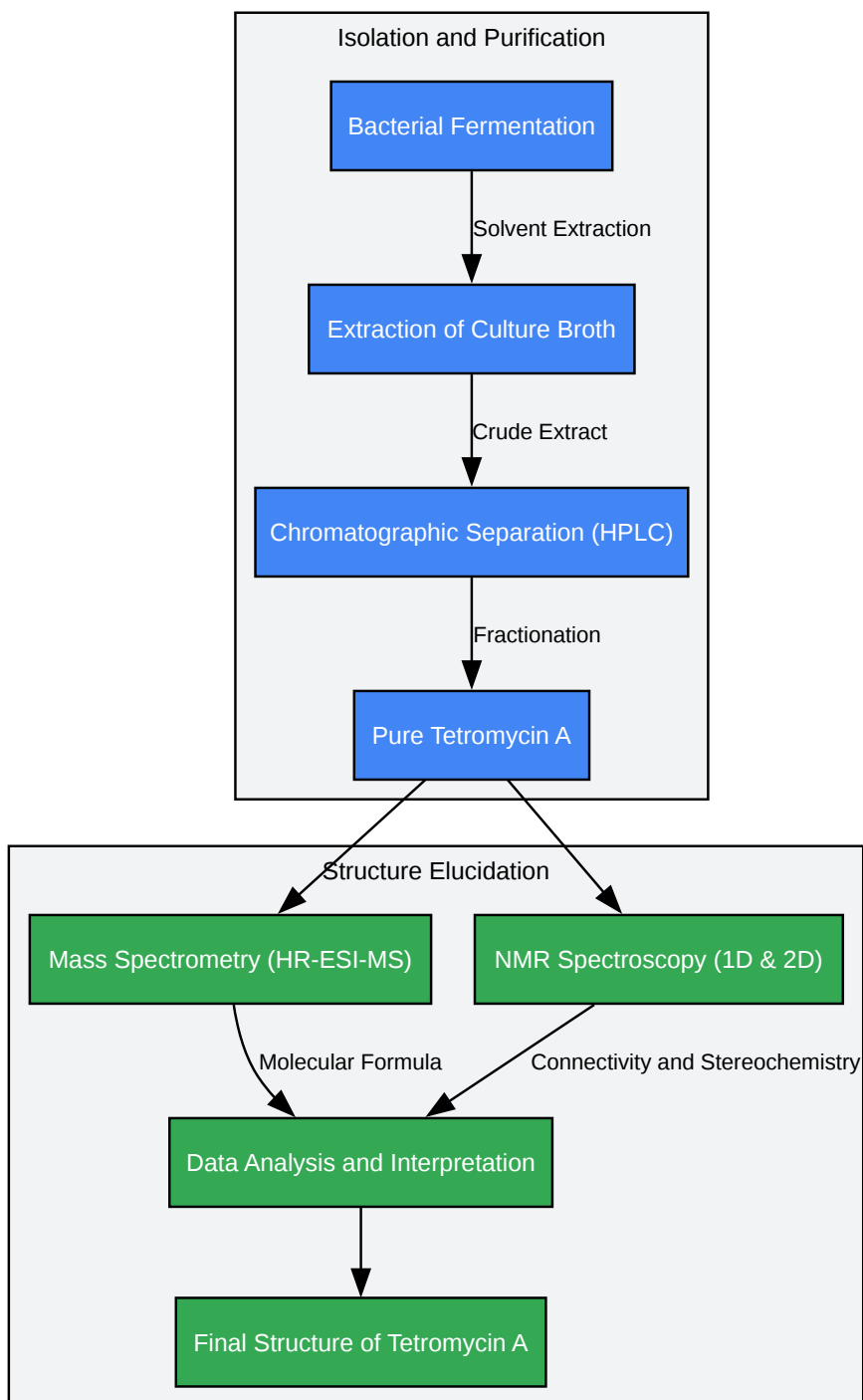
- Instrumentation: NMR spectra were recorded on a Bruker Avance 400 spectrometer.
- Sample Preparation: Samples of **Tetromycin A** were dissolved in deuterated chloroform (CDCl_3).
- Data Acquisition:
 - ^1H NMR spectra were acquired at 400 MHz.
 - ^{13}C NMR spectra were acquired at 100 MHz.
 - Standard Bruker pulse programs were used for all 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.
- Referencing: Chemical shifts were referenced to the residual solvent signals of CDCl_3 (δH 7.26 and δC 77.0).

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

- Instrumentation: HR-ESI-MS data were obtained on a Thermo Finnigan LTQ Orbitrap mass spectrometer.
- Sample Introduction: Samples were introduced via direct infusion.
- Ionization: Electrospray ionization was used in the positive ion mode.
- Data Analysis: The molecular formula was determined by analyzing the high-resolution mass measurement of the protonated molecular ion $[\text{M}+\text{H}]^+$.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Tetromycin A** from its natural source.



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General workflow for the isolation and characterization of **Tetromycin A**.

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